(6-Methoxypyridazin-3-yl)methanamine hydrochloride

Description

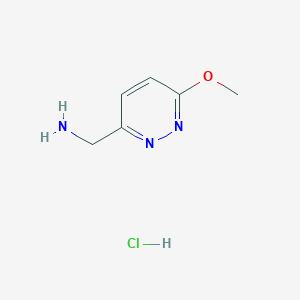

(6-Methoxypyridazin-3-yl)methanamine hydrochloride (CAS: 1628557-00-5) is a heterocyclic amine hydrochloride derivative featuring a pyridazine ring substituted with a methoxy group at the 6-position and an aminomethyl group at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Its structural versatility allows for modifications to enhance binding affinity or metabolic stability in drug candidates .

Properties

IUPAC Name |

(6-methoxypyridazin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-3-2-5(4-7)8-9-6;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEWNFDAALEMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883347-29-2 | |

| Record name | 3-Pyridazinemethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883347-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Substrate Synthesis and Catalytic Systems

The ketone precursor, 6-methoxypyridazin-3-yl methyl ketone, is reacted with ammonia or methylamine in the presence of imine reductases (IREDs) or transition-metal catalysts. For example, Johnson-Matthey’s Ir-PSA series catalysts enable asymmetric reductive amination, though the target compound’s non-chiral nature simplifies the requirements.

Table 2: Reductive Amination Efficiency

| Catalyst | Amine Source | Conversion Rate |

|---|---|---|

| IRED-Sr (Streptomyces) | Methylamine | 53–78% |

| Ir-PSA36 | Ammonia | >95% e.e. (chiral) |

| NaBH₃CN | NH₃/alkylamines | Moderate selectivity |

This method is limited by the availability of ketone precursors and requires stringent control over stoichiometry to avoid over-alkylation.

Industrial-Scale Production and Purification Strategies

Industrial synthesis prioritizes cost efficiency and scalability. The SNAr method dominates due to its compatibility with continuous flow reactors and minimal purification steps.

Large-Batch Process Details

-

Reactor Type : Stainless steel autoclaves resistant to high-pressure conditions.

-

Solvent Recovery : Methanol is distilled and recycled, reducing waste.

-

Crystallization : Low-temperature (−5°C to 5°C) recrystallization in ethanol/water ensures high purity (>98%).

Table 3: Industrial vs. Laboratory-Scale Comparison

| Factor | Industrial | Laboratory |

|---|---|---|

| Catalyst | CuI (bulk) | CuI (nanoparticles) |

| Batch Size | 100–1,000 kg | 1–10 g |

| Cycle Time | 6–8 hours | 12–24 hours |

Emerging Methodologies and Catalytic Innovations

Recent advances focus on sustainable chemistry and atom economy. For instance, photocatalytic dechlorination using visible light and nickel complexes has shown promise in replacing traditional SNAr conditions. Additionally, enzymatic reductive amination with Aspergillus oryzae-derived RedAms (reductive aminases) offers a green alternative, though substrate scope remains under investigation.

Analytical Characterization and Quality Control

Critical to method validation is spectroscopic confirmation of the product:

-

¹H NMR : Methoxy protons resonate at δ 3.82 ppm (singlet), while pyridazine ring protons appear as doublets at δ 6.77–6.84.

-

HPLC : Retention time of 5–7 minutes on C18 columns with methanol/water mobile phases.

-

X-ray Crystallography : Resolves hydrogen-bonding networks in the hydrochloride salt form, confirming stability.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridazin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that (6-Methoxypyridazin-3-yl)methanamine hydrochloride may be effective in treating neurodegenerative diseases, particularly those associated with impaired function of the eIF2B (eukaryotic translation initiation factor 2B) pathway. The compound has been shown to modulate this pathway, which is critical in maintaining cellular stress responses.

Key Findings:

- The compound has potential therapeutic effects on conditions such as vanishing white matter disease , childhood ataxia with CNS hypomyelination , and other leukodystrophies .

- It may also play a role in treating mitochondrial diseases, including Mitochondrial Encephalomyopathy and Lactic Acidosis .

Cancer Treatment

This compound has been identified as a promising candidate for cancer therapy. Its mechanism involves modulation of various signaling pathways that are often dysregulated in cancerous cells.

Applications in Oncology:

- The compound has been proposed for use in treating several types of cancers, including acute myelogenous leukemia , chronic myelogenous leukemia , and metastatic melanoma .

- Its ability to modulate the integrated stress response pathway suggests it could enhance the efficacy of existing cancer treatments by sensitizing tumor cells to chemotherapy .

Modulation of Inflammatory Responses

The compound exhibits anti-inflammatory properties, making it suitable for treating various autoimmune and inflammatory diseases.

Clinical Implications:

- It has been suggested for use in conditions such as systemic lupus erythematosus , rheumatoid arthritis , and other autoimmune disorders .

- Studies indicate that this compound can modulate cytokine production, potentially reducing inflammation and tissue damage associated with chronic inflammatory diseases .

Pharmacological Studies and Case Reports

Several pharmacological studies have documented the effects of this compound in vitro and in vivo.

Mechanism of Action

The mechanism of action of (6-Methoxypyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features , molecular formulas , molecular weights , and substituent effects of (6-Methoxypyridazin-3-yl)methanamine hydrochloride with analogous compounds:

Substituent Effects:

- Methoxy (OCH₃) : Electron-donating, improves solubility but may reduce metabolic stability .

- Trifluoromethyl (CF₃) : Strong electron-withdrawing group; enhances lipophilicity and resistance to oxidation .

- Chloro (Cl) : Electron-withdrawing; improves binding to halogen-bonding protein pockets .

- Triazole Fusion : Introduces additional hydrogen-bonding sites and conformational rigidity .

Key Research Findings

Bioactivity Trends : Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher enzymatic inhibition potency than methoxy-substituted analogs .

Solubility : Methoxy-substituted compounds generally have better aqueous solubility than chloro or trifluoromethyl derivatives .

Market Demand : (3-Chloropyrazin-2-yl)methanamine hydrochloride dominates pharmaceutical intermediate applications, with a projected CAGR of 6.2% (2025–2032) .

Biological Activity

The compound (6-Methoxypyridazin-3-yl)methanamine hydrochloride is a derivative of pyridazine, which has gained attention for its potential biological activities, particularly in the context of cancer therapy and modulation of cellular stress responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C6H9N3O·HCl

- Molecular Weight: 175.62 g/mol

Physical Properties:

- Solubility: Soluble in water and organic solvents

- Stability: Stable under standard laboratory conditions

Research indicates that this compound interacts with the eIF2α signaling pathway , which is crucial for cellular stress response. The phosphorylation of eIF2α leads to a reduction in protein synthesis, allowing cells to adapt to stress conditions. This compound has been shown to modulate the activity of eIF2B, potentially enhancing its function and providing therapeutic benefits in conditions characterized by stress responses such as neurodegenerative diseases and leukodystrophies .

Therapeutic Applications

- Cancer Treatment:

- Neurodegenerative Disorders:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance, it has been noted to enhance the cytotoxic effects of chemotherapeutic agents when used in combination therapies .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 4.0 | Modulation of eIF2α pathway |

Case Studies

Case Study 1: Efficacy in Lung Cancer

A study involving A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. The compound was found to induce apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death. It enhanced neuronal survival rates significantly compared to control groups, suggesting its potential as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for (6-Methoxypyridazin-3-yl)methanamine hydrochloride, and how can low yields be addressed?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the methoxy group via reaction of a chloropyridazine precursor with sodium methoxide under reflux conditions . Low yields may arise from competing side reactions; optimizing reaction parameters (e.g., temperature, solvent polarity, or catalytic agents like Pd for cross-coupling) can improve efficiency. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the methoxy group (δ ~3.9 ppm for 1H; ~55 ppm for 13C) and amine proton environment (δ ~8.2 ppm, broad).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 172.07 for the free base).

- HPLC : Assess purity (>95% for pharmacological studies) using a C18 column and acetonitrile/water gradient .

Q. How does the methoxy group influence the compound’s solubility and stability?

Methodological Answer: The methoxy group enhances hydrophilicity compared to halogenated analogs (e.g., 6-chloro derivatives), improving aqueous solubility. Stability tests under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) should be conducted via accelerated degradation studies (40°C/75% RH for 4 weeks). Formulate as a hydrochloride salt to prevent amine oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 6-ethoxy, 6-fluoro) to compare potency .

- In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine receptors via radioligand binding assays). Use HEK293 cells transfected with human receptors for consistency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonding with methoxy groups) .

Q. How should contradictory data in receptor binding assays be resolved?

Methodological Answer:

- Assay Replication : Repeat experiments with fresh compound batches to rule out degradation.

- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics.

- Control Compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to validate assay conditions .

Q. What strategies are effective for evaluating CNS penetration in preclinical models?

Methodological Answer:

- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents, measure plasma and brain tissue concentrations via LC-MS/MS. Calculate brain-to-plasma ratio (target >0.3).

- BBB Permeability Models : Use MDCK-MDR1 monolayers to estimate passive diffusion/efflux transporter effects.

- Microdialysis : Monitor free compound levels in rodent striatum post-administration .

Comparative Structural Analysis Table

| Compound Name | CAS Number | Structural Variation | Key Properties (vs. Target) |

|---|---|---|---|

| (6-Methoxypyridin-3-yl)methanamine dihydrochloride | 169045-12-9 | Pyridine ring (vs. pyridazine) | Lower LogP; reduced planarity |

| (6-Chloropyridazin-3-yl)methanamine hydrochloride | 1420961-44-9 | Cl instead of OMe | Higher lipophilicity; lower solubility |

| (5-Chloro-6-methoxypyridin-3-yl)methanamine HCl | 1820703-71-6 | Additional Cl substituent | Altered receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.